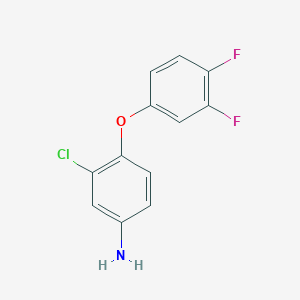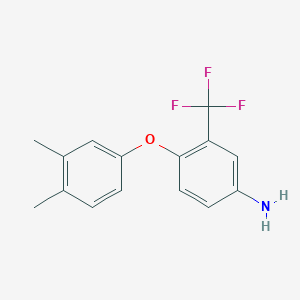
4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" is a structurally complex molecule that incorporates both trifluoromethyl and dimethylphenoxy substituents on an aniline framework. The presence of these groups suggests that the compound could exhibit unique physical, chemical, and potentially biological properties, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related trifluoromethoxy-substituted anilines typically involves metalation as a key step, where hydrogen/lithium permutation occurs with varying site selectivity based on the N-protective group used . For instance, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, demonstrating the versatility of such methods in producing a broad spectrum of aniline derivatives . Additionally, the synthesis of 4-trifluoromethoxyaniline derivatives has been reported, which could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of trifluoromethyl aniline derivatives has been studied using experimental and theoretical vibrational analysis, revealing the effects of substituents on the aniline structure . The conformational study of a related complex, (\eta^6-(4-(trifluoromethoxy)aniline)tricarbonylchromium), indicates that the trifluoromethoxy group tends to adopt a nearly perpendicular orientation to the arene ring, which could be relevant to the molecular structure of "4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline" .
Chemical Reactions Analysis
The reactivity of anilines with trifluoromethyl groups can be influenced by the presence of other functional groups. For example, selective trifluoroacetylation of anilines has been achieved using ethyl trifluoroacetate in the presence of a catalyst . This suggests that the compound may also participate in selective reactions due to the presence of the trifluoromethyl group.
Physical and Chemical Properties Analysis
Trifluoromethyl and trifluoromethoxy groups can significantly impact the physical properties of aniline derivatives. For instance, liquid crystalline properties have been observed in derivatives bearing these groups, with the trifluoromethoxy derivatives exhibiting high orientational order in the smectic A phase . The synthesis of dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit has also been reported, which could be related to the self-assembly and mesogenic properties of the compound .
Applications De Recherche Scientifique
Liquid Crystalline Properties : A study by Miyajima et al. (1995) focused on derivatives of 4-substituted benzylidene aniline, which include compounds similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They found that these derivatives exhibit stable smectic and nematic phases, important for liquid crystalline applications. The study highlighted the effects of trifluoromethylation on liquid crystalline properties (Miyajima et al., 1995).
Synthesis and Redox Properties : Ito et al. (2002) conducted a study on all-para-brominated poly(N-phenyl-m-aniline)s, which are related to the compound . They explored the synthesis, crystal structures, and redox properties, confirming the compounds can be oxidized into dications with triplet spin-multiplicity (Ito et al., 2002).
Ortho-effect in Aniline Derivatives : Grocock et al. (1971) discussed the synthesis challenges and properties of 2-amino-benzylidyne trifluoride, a compound similar to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. They examined factors like steric effects and hydrogen bonding, contributing to the understanding of aniline derivatives (Grocock et al., 1971).
Dendrimer Synthesis and Structure : Morar et al. (2018) explored the use of 4-(n-octyloxy)aniline in the synthesis of novel dendritic melamines, which are structurally related to 4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline. This research is significant for the development of new organic materials with potential applications in nanotechnology and materials science (Morar et al., 2018).
Potential NLO Materials : Revathi et al. (2017) investigated the vibrational analysis of compounds including 4-chloro-3-(trifluoromethyl)aniline, which are structurally akin to the compound . Their research contributes to the understanding of the electronic and structural properties of aniline derivatives, potentially useful in nonlinear optics (NLO) applications (Revathi et al., 2017).
Propriétés
IUPAC Name |
4-(3,4-dimethylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-3-5-12(7-10(9)2)20-14-6-4-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZZCCOJDAYAQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


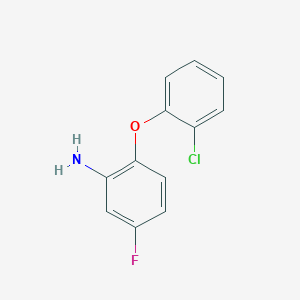

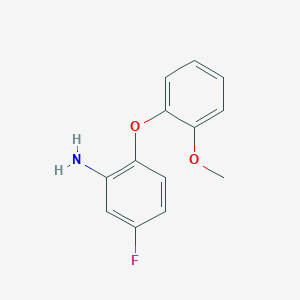


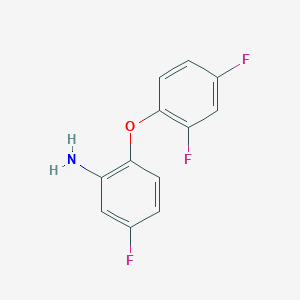
![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)


![Methyl 2-[4-(4-amino-2-chlorophenoxy)phenyl]-acetate](/img/structure/B1329091.png)

